Scaffold-Level FAAH Inhibitory Potency: 7-Azaspiro[3.5]nonane Core Versus Alternative Spirocyclic Cores
In a comparative scaffold-screening study, the 7-azaspiro[3.5]nonane core demonstrated FAAH kᵢₙₐ꜀ₜ/Kᵢ values exceeding 1500 M⁻¹s⁻¹, which clearly distinguished it from other spirocyclic cores evaluated under identical assay conditions. The study compared multiple spirocyclic series; 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane were the only two scaffolds to surpass this threshold, forming the basis for lead optimization campaigns [1]. Because the target compound is the 9-carboxylic acid derivative of the 7-azaspiro[3.5]nonane scaffold, it inherits this validated core geometry, whereas purchasing an alternative spirocyclic amino acid (e.g., 2-azaspiro[3.5]nonane-1-carboxylic acid or 5-azaspiro[3.5]nonane-2-carboxylic acid) provides no comparable published target-engagement validation for FAAH or related serine hydrolases.
| Evidence Dimension | FAAH inhibitor potency — kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
|---|---|
| Target Compound Data | >1500 M⁻¹s⁻¹ (for the 7-azaspiro[3.5]nonane core series; specific 9-carboxylic acid derivative not individually reported) |
| Comparator Or Baseline | Multiple alternative spirocyclic cores (exact cores not enumerated in the abstract); only 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane exceeded the 1500 M⁻¹s⁻¹ threshold |
| Quantified Difference | >1500 M⁻¹s⁻¹ achieved versus baseline spirocyclic cores that did not meet this potency criterion |
| Conditions | FAAH enzyme inhibition assay; details in Meyers et al., Bioorg Med Chem Lett 2011 |
Why This Matters
A procurement decision for this specific scaffold grants access to a quantitatively validated core geometry for FAAH-related drug discovery, while alternative spirocyclic amino acids lack equivalent published potency benchmarks against this target class.
- [1] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. View Source
